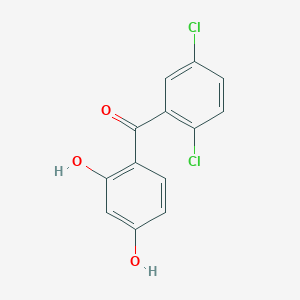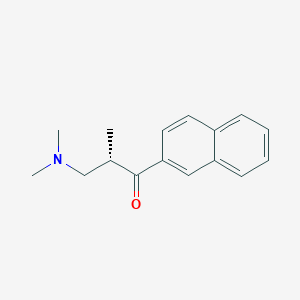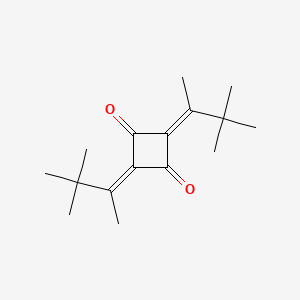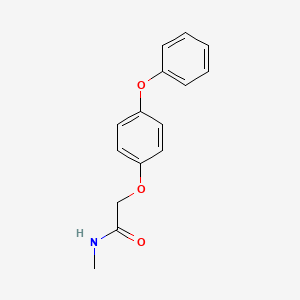
N-Methyl-2-(4-phenoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(4-phenoxyphenoxy)acetamide is an organic compound with the molecular formula C15H15NO3. This compound is characterized by the presence of two phenoxy groups attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide typically involves the reaction of N-methylacetamide with 4-phenoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this reaction include dichloromethane and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(4-phenoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include phenoxy acids, reduced amides, and substituted derivatives, which have various applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
N-Methyl-2-(4-phenoxyphenoxy)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Methyl-2-(4-phenoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its action include signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Similar in structure but lacks the phenoxy groups.
N-Methylacetamide: A simpler amide without the phenoxy substituents.
Phenoxyacetic Acid: Contains phenoxy groups but differs in the acetamide moiety.
Uniqueness
N-Methyl-2-(4-phenoxyphenoxy)acetamide is unique due to the presence of two phenoxy groups, which confer distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
873112-80-2 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
N-methyl-2-(4-phenoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H15NO3/c1-16-15(17)11-18-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
NYNREUPFEXJVBG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
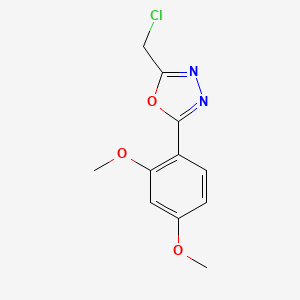
![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)
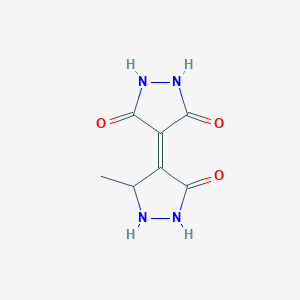
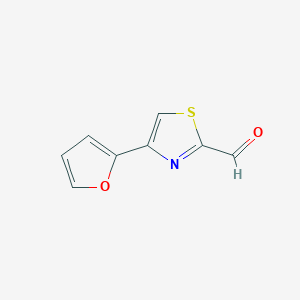
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)
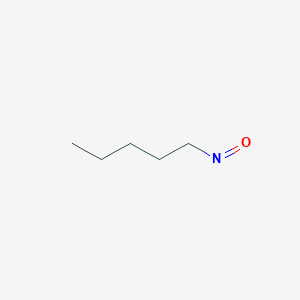
![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)
